molecular formula C20H21ClFN5O2 B2492183 N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride CAS No. 2418718-48-4

N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride

Cat. No.: B2492183
CAS No.: 2418718-48-4
M. Wt: 417.87
InChI Key: PUWSYDJXWMPZFA-UHFFFAOYSA-N
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Description

N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C20H21ClFN5O2 and its molecular weight is 417.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound is part of a broader class of chemicals involved in the synthesis and characterization of various heterocyclic compounds. For instance, one study highlighted the synthesis of highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles through base-induced ring transformation processes (Pratap & Ram, 2007). Similarly, another research delved into the reactions of 1,2,3-triazoles with formaldehyde and triflamide, leading to the creation of various derivatives, demonstrating the compound's role in complex chemical reactions (Shainyan & Meshcheryakov, 2015).

Biological Interactions and Pharmacological Potential

  • The compound and its related derivatives have been studied for their interaction with biological molecules and potential pharmacological applications. For instance, a study outlined the novel synthesis of triazines and triazepines from a related compound, showcasing their potential as anti-tumor agents (Badrey & Gomha, 2012). Moreover, research on coumarin and triazole-based compounds, similar in structure to the compound , investigated their binding interactions with serum albumins, indicating potential pharmacological interactions (Paul et al., 2019).

Application in Disease Treatment and Prevention

  • The compound's derivatives have been explored for their potential in treating diseases like tuberculosis, showcasing their synthesis and the notable antibacterial activities of the created derivatives compared to standard drugs (Bodige et al., 2020). Similarly, compounds synthesized from related structures were studied for their anti-ChE activity and neuroprotective effects, suggesting potential therapeutic applications in diseases like Alzheimer's (Saeedi et al., 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with triazole derivatives can vary widely depending on the specific compound. Some triazole derivatives are classified as combustible and toxic .

Future Directions

Triazole compounds have shown significant potential in medicinal chemistry due to their versatile biological activities . Future research may focus on the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance .

Properties

IUPAC Name

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2.ClH/c21-16-4-5-19-14(8-16)7-15(12-28-19)20(27)23-10-13-2-1-3-18(6-13)26-11-17(9-22)24-25-26;/h1-6,8,11,15H,7,9-10,12,22H2,(H,23,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWSYDJXWMPZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)F)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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